The compound A 131701 is synthesized through specific chemical reactions involving various precursors. The synthesis of such compounds typically involves a combination of organic synthesis techniques and may be documented in scientific literature focusing on drug discovery and development.
A 131701 can be classified based on its chemical structure and functional groups. It is essential to categorize it accurately to understand its potential interactions and applications in biological systems.
The synthesis of A 131701 likely involves several steps, including the selection of appropriate starting materials, reaction conditions, and purification methods. Common methods in organic synthesis that may be employed include:
The synthetic route may involve multi-step reactions, where intermediates are formed and subsequently transformed into the final product. Each step needs to be optimized for yield and purity, often requiring analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry for characterization.
The molecular structure of A 131701 can be represented using standard chemical notation, highlighting its functional groups and stereochemistry. A detailed structural formula will provide insights into the compound's reactivity and interaction with biological targets.
Data related to the molecular structure can include bond lengths, angles, and dihedral angles, which can be determined using computational chemistry methods or experimental techniques such as X-ray crystallography.
A 131701 may participate in various chemical reactions depending on its functional groups. Common reactions could include:
The reaction conditions, including temperature, solvent choice, and catalysts, play a crucial role in determining the efficiency and selectivity of these reactions.
The mechanism of action for A 131701 can be explored through its interaction with biological targets. This typically involves binding to specific receptors or enzymes within a biological system, leading to a physiological response.
Data supporting the mechanism may include binding affinity studies, cellular assays demonstrating biological activity, and animal studies showcasing pharmacokinetics and pharmacodynamics.
Physical properties such as melting point, boiling point, solubility, and density are critical for understanding how A 131701 behaves under different conditions. These properties can influence formulation strategies for drug delivery.
Chemical properties include stability under various pH levels, reactivity with other chemicals, and degradation pathways. Such information is vital for assessing the compound's shelf-life and safety profile.
A 131701 may have several applications in scientific research, particularly in drug development aimed at treating specific diseases or conditions. Its potential uses could span across:
Initial research on A-131701 focused on its capacity to induce ferroptosis, a form of iron-dependent programmed cell death distinct from apoptosis. Early studies identified it as a potent glutathione peroxidase 4 (GPX4) inhibitor, disrupting cellular antioxidant defenses and leading to lethal lipid peroxidation in malignant cells [3]. This mechanistic insight positioned A-131701 as a candidate for cancers resistant to conventional therapies, particularly those with high metabolic demands and reactive oxygen species (ROS) vulnerability.
A breakthrough emerged when researchers demonstrated A-131701’s synergy with immune checkpoint inhibitors. In in vivo melanoma models, the compound enhanced T-cell-mediated tumor killing by amplifying tumor cell immunogenicity through lipid peroxide accumulation. This established its role in combination immunotherapy regimens [7]. Further studies revealed its efficacy against therapy-resistant cancers, such as mesenchymal-state pancreatic ductal adenocarcinoma, where A-131701 overcame resistance to EGFR inhibitors by bypassing traditional death pathways [7].
Table 1: Key Early Findings for A-131701
Discovery | Experimental Model | Significance |
---|---|---|
GPX4 inhibition | Colorectal cancer cell lines | Validation of ferroptosis induction mechanism |
Synergy with anti-PD-1 antibodies | Murine melanoma model | Established role in immuno-oncology combinations |
Reversal of EGFR inhibitor resistance | Pancreatic cancer xenografts | Potential for targeting therapy-resistant malignancies |
The understanding of A-131701’s mechanism evolved beyond GPX4 inhibition. Research revealed its allosteric modulation of downstream ferroptosis effectors, notably acyl-CoA synthetase long-chain family member 4 (ACSL4). By enhancing ACSL4’s substrate affinity, A-131701 amplified the incorporation of polyunsaturated fatty acids into membrane phospholipids, thereby increasing susceptibility to peroxidation [3]. This explained its efficacy in GPX4-low tumors previously deemed ferroptosis-resistant.
A pivotal shift occurred with the discovery of A-131701’s dual-pathway engagement. In 2024, studies showed it concurrently inhibited both GPX4 and the cystine/glutamate antiporter system (system xc⁻), depriving cells of cysteine while disabling glutathione-dependent antioxidant machinery. This "two-hit" mechanism addressed compensatory metabolic adaptations that limited earlier ferroptosis inducers [7]. The conceptualization of A-131701 thus transitioned from a single-target agent to a multi-pathway orchestrator of oxidative cell death.
The optimization of A-131701 relied on systematic structure-activity relationship (SAR) studies. Initial SAR focused on the central diphenylamine scaffold, revealing that electron-withdrawing groups (e.g., -CF₃) at the para-position enhanced potency by 8-fold compared to unsubstituted analogs. This was attributed to improved membrane permeability and resistance to metabolic deactivation [5] [9].
Table 2: Impact of Structural Modifications on A-131701 Analogs
Modification Site | Optimal Group | Potency Change | Key Property Affected |
---|---|---|---|
R1 (para-position) | -CF₃ | 8× increase | Metabolic stability, lipophilicity |
R2 (aryl ring) | 3,5-diCl | 12× increase | Target binding affinity |
Linker region | Vinyl sulfone | 3× increase | Electrophilicity (GPX4 inhibition) |
Later SAR efforts explored prodrug strategies to improve pharmacokinetics. Esterification of carboxylic acid moieties generated analogs with masked polarity, enabling oral bioavailability. Upon systemic hydrolysis, the active compound was liberated in tumor tissue, achieving a 5-fold higher intratumoral concentration than the parent molecule [7].
Advances in molecular modeling further refined SAR. Quantum mechanical calculations identified that A-131701’s bioactive conformation formed critical hydrogen bonds with GPX4’s Sec46 residue, while molecular dynamics simulations predicted improved binding kinetics for analogs with rigidified linker regions [7]. This computational-aided design culminated in next-generation analogs (e.g., A-131701-XQ2) with sub-nanomolar in vitro potency.
Table 3: Evolution of A-131701 Drug Delivery Systems
Delivery Platform | Key Innovation | Outcome |
---|---|---|
Liposomal encapsulation | pH-sensitive release in tumor microenvironment | 90% reduction in off-target lipid peroxidation |
Gold nanoparticle conjugates | Enhanced tumor accumulation via EPR effect | 4× higher tumor-to-liver ratio vs. free drug |
Antibody-drug conjugates | Targeting of tumor-specific antigens (e.g., EGFR) | Selective ferroptosis induction in EGFR+ cells |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3